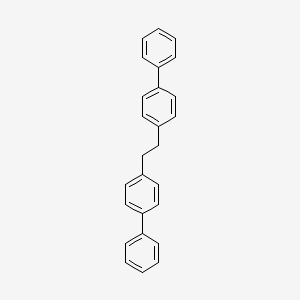

(E)-4,4'-Ethylenebis(1,1'-biphenyl)

Description

Properties

IUPAC Name |

1-phenyl-4-[2-(4-phenylphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRQMVDZFPPMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical properties of stilbene-biphenyl derivatives

An In-Depth Technical Guide to the Photophysical Properties of Stilbene-Biphenyl Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Stilbene and its derivatives, characterized by two aromatic rings linked by an ethylene bridge, are fundamental chromophores in photochemistry and materials science.[1] The integration of a biphenyl moiety into the stilbene scaffold creates a class of compounds with extended π-conjugation, leading to unique and tunable photophysical properties. These stilbene-biphenyl derivatives are of significant interest for their potential applications in drug development, molecular sensing, and as optical brightening agents.[2][3] This guide provides a comprehensive exploration of the core photophysical principles governing these molecules, details rigorous experimental protocols for their characterization, and discusses the causality behind methodological choices, offering researchers and drug development professionals a foundational understanding of this promising class of compounds.

Foundational Principles of Stilbene-Biphenyl Photophysics

The photophysical behavior of stilbene-biphenyl derivatives is dictated by the interplay between their molecular structure and incident light. The core structure consists of two phenyl rings connected by an ethylene bridge, which can exist in two isomeric forms: the thermodynamically more stable trans-(E) isomer and the cis-(Z) isomer.[4][5] The addition of a biphenyl group extends the π-conjugated system, which fundamentally alters the molecule's electronic energy levels and, consequently, its interaction with light.

Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The excited molecule can then relax through several competing pathways:

-

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), emitting a photon. This is often a desired property for applications in imaging and sensing.

-

Non-Radiative Decay: De-excitation through internal conversion (IC) or intersystem crossing (ISC) to a triplet state (T₁). These processes compete with fluorescence and reduce its efficiency.[6]

-

trans-cis Isomerization: Rotation around the central C=C double bond, a hallmark of stilbene chemistry, which is an efficient non-radiative decay pathway that often quenches fluorescence, particularly in the cis-isomer.[7]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for applications requiring bright emission.[4]

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a stilbene-biphenyl derivative.

The Role of Molecular Structure and Environment

The specific photophysical properties of a stilbene-biphenyl derivative are not intrinsic to the core scaffold alone; they are profoundly influenced by the nature and position of substituents and the surrounding solvent environment.

Substituent Effects

Attaching electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NR₂) and electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) creates a "push-pull" system.[8] This configuration often leads to a significant intramolecular charge transfer (ICT) character in the excited state.

-

Causality: In an ICT state, the electron density shifts from the donor to the acceptor upon photoexcitation. This separation of charge makes the excited state more polar than the ground state. The increased polarity stabilizes the excited state, resulting in a red-shift (to longer wavelengths) in both the absorption and emission spectra.[9] The introduction of electron-withdrawing groups can also enhance the stability of radical intermediates, which is a consideration in drug design.[10]

Solvatochromism

The sensitivity of a molecule's absorption and emission spectra to the polarity of its solvent is known as solvatochromism. This phenomenon is a powerful tool for probing the nature of the excited state.

-

Expertise in Action: When a molecule with an ICT excited state is placed in a polar solvent, the solvent dipoles reorient to stabilize the highly polar excited state more than the less polar ground state. This increased stabilization further lowers the energy of the S₁ state, causing a pronounced red-shift in the fluorescence spectrum. By systematically measuring spectra in a range of solvents (e.g., from non-polar hexane to polar acetonitrile), one can quantify the change in dipole moment upon excitation and confirm the presence of an ICT state.[8]

Aggregation Effects: ACQ vs. AIE

In the solid state or in poor solvents, molecules tend to aggregate. This can lead to two opposing phenomena:

-

Aggregation-Caused Quenching (ACQ): This is the more common behavior where fluorescence is strong in dilute solution but weakens significantly upon aggregation.[1] The primary cause is the formation of non-emissive aggregates (excimers) due to strong π-π stacking interactions, which provide efficient non-radiative decay pathways.[1][8]

-

Aggregation-Induced Emission (AIE): In AIE-active molecules, the opposite occurs. They are weakly emissive in solution but become highly fluorescent in the aggregated state. The mechanism often involves the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay channels (like isomerization) and forces the excited state to decay radiatively.[1]

The design of stilbene-biphenyl derivatives for applications in solid-state devices or biological imaging (where aggregation can occur) must consider these effects.

Experimental Characterization: Protocols and Rationale

Accurate characterization of photophysical properties requires a combination of spectroscopic techniques. The protocols described below represent a self-validating system for obtaining reliable data.

UV-Visible Absorption and Fluorescence Spectroscopy

This is the first step in characterizing any new chromophore. It provides information on the electronic transitions of the molecule.

-

Solution Preparation: Prepare a stock solution of the stilbene-biphenyl derivative in a spectroscopic-grade solvent (e.g., THF or DCM) at a concentration of 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.

-

Rationale: The concentration must be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

-

-

Absorption Spectrum: Record the UV-Vis spectrum using a dual-beam spectrophotometer from ~250 nm to 600 nm. The wavelength of maximum absorbance (λ_abs) should be identified.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering. Identify the wavelength of maximum emission (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that emits.

Caption: Standard workflow for basic spectroscopic characterization of a new fluorescent compound.

Fluorescence Quantum Yield (Φf) Determination

The quantum yield is typically measured using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard Selection: Choose a quantum yield standard whose absorption and emission ranges overlap with the sample. For blue-emitting stilbenes, anthracene (Φf = 0.27 in toluene) or quinine sulfate (Φf = 0.54 in 0.5 M H₂SO₄) are common choices.[11]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Rationale: Keeping absorbance below 0.1 is critical to minimize re-absorption and inner-filter effects, ensuring a linear relationship between absorbance and fluorescence intensity.

-

-

Fluorescence Measurement: Record the fluorescence spectrum for each solution of the sample and the standard, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curve for each spectrum. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculation: The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state. It provides insight into the rates of radiative (k_r) and non-radiative (k_nr) decay.

-

Methodology: Techniques like Time-Correlated Single Photon Counting (TCSPC) are used. The sample is excited with a pulsed laser, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly. The resulting decay curve is fitted to an exponential function to extract the lifetime.

-

Significance: The radiative (k_r) and non-radiative (k_nr) rate constants can be calculated from the quantum yield and lifetime:

-

k_r = Φf / τ_f

-

k_nr = (1 - Φf) / τ_f This allows for a quantitative understanding of the competing decay processes. For instance, a short lifetime and low quantum yield point to very fast non-radiative processes, such as isomerization.[4]

-

Quantitative Data Summary

The following table summarizes representative photophysical data for substituted stilbene derivatives, illustrating the impact of substituents and solvent polarity.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φf | τ_f (ns) | Reference |

| Methoxy-trans-Stilbene (MTS-4) | Solid State | - | - | 0.69 | - | [4] |

| Methoxy-trans-Stilbene (MTS-3) | Solid State | - | - | 0.07 | - | [4] |

| Donor-Acceptor Stilbene (2OM) | Hexane | 382 | 453 | 0.70 | - | [12] |

| Donor-Acceptor Stilbene (2OM) | Acetonitrile | 400 | 560 | 0.005 | - | [12] |

| Donor-Acceptor Stilbene (3MP) | Hexane | 412 | 511 | 0.44 | - | [12] |

| Donor-Acceptor Stilbene (3MP) | Acetonitrile | 448 | 650 | < 0.001 | - | [12] |

Data compiled from published literature.[4][12] Note the significant red-shift and fluorescence quenching for donor-acceptor stilbenes in polar acetonitrile, indicative of an ICT state and competing decay pathways.

Applications in Drug Development

The stilbene scaffold is a privileged structure in medicinal chemistry, found in compounds like resveratrol and combretastatin A-4.[2][13] Stilbene-biphenyl derivatives offer unique advantages:

-

Fluorescent Probes: Their tunable fluorescence properties make them excellent candidates for fluorescent probes to image biological processes or as sensors. For example, a derivative could be designed to fluoresce only upon binding to a specific protein target.

-

Anticancer Agents: Many stilbene derivatives exhibit anticancer activity.[14] The extended conjugation of stilbene-biphenyl systems can be exploited to design molecules that absorb light in the therapeutic window (red or near-IR) for applications in photodynamic therapy (PDT).

-

PTP1B Inhibitors: Dihydroxy stilbene derivatives have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[10]

Conclusion

Stilbene-biphenyl derivatives represent a versatile class of molecules with rich and tunable photophysical properties. A thorough understanding of the relationship between their structure, environment, and resulting optical behavior is paramount for their rational design. By employing a systematic approach that combines synthesis, rigorous spectroscopic characterization, and computational modeling, researchers can unlock the full potential of these compounds for advanced applications in materials science, chemical biology, and drug discovery.

References

-

Title: Synthesis of biphenyl and trans-stilbene derivatives with BNPs@SiO2(CH2)3NH-CC-AMP-Pd (0) Source: ResearchGate URL: [Link]

-

Title: Photoinduced Single- versus Double-Bond Torsion in Donor-Acceptor-Substituted trans-Stilbenes Source: NTU Scholars URL: [Link]

-

Title: Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Source: ChemRxiv URL: [Link]

-

Title: Design, synthesis, and discovery of stilbene derivatives based on lithospermic acid B as potent protein tyrosine phosphatase 1B inhibitors Source: PubMed URL: [Link]

-

Title: Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis Source: PMC (Molecules) URL: [Link]

-

Title: Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima Source: MDPI (Applied Sciences) URL: [Link]

-

Title: Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Source: Preprints.org (from ChemRxiv) URL: [Link]

-

Title: Dynamics of electron ejection on photoionization of trans-stilbene and biphenyl in acetonitrile as observed with femtosecond time-resolved near-IR absorption spectroscopy Source: RSC Publishing (PCCP) URL: [Link]

-

Title: 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives Source: Refubium - Freie Universität Berlin URL: [Link]

-

Title: Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design Source: ResearchGate (Frontiers in Chemistry) URL: [Link]

-

Title: Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins Source: ORBi - Université de Liège URL: [Link]

-

Title: Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy Source: PMC (Nature Communications) URL: [Link]

-

Title: Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions Source: NTU Scholars URL: [Link]

-

Title: The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design Source: National Institutes of Health URL: [Link]

-

Title: Chapter6:Stilbene photo-physical properties Source: AMS Dottorato - Università di Bologna URL: [Link]

-

Title: Analytics, Properties and Applications of Biologically Active Stilbene Derivatives Source: PMC (Molecules) URL: [Link]

-

Title: Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues Source: ResearchGate (Pure and Applied Chemistry) URL: [Link]

-

Title: Excited states of trans-stilbene and 1,4-diphenylbutadiene: Near and vacuum UV polarization spectroscopy Source: Journal of Molecular Structure URL: [Link]

-

Title: Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives Source: SpringerLink (Journal of the Iranian Chemical Society) URL: [Link]

-

Title: Excited‐state behavior of stilbene. Source: ResearchGate URL: [Link]

-

Title: 1 Stilbenes Preparation and Analysis Source: Wiley-VCH URL: [Link]

-

Title: Anticancer Activity of Stilbene-based Derivatives Source: Unich.it (ChemMedChem) URL: [Link]

-

Title: Synthetic approaches toward stilbenes and their related structures Source: PMC (Beilstein Journal of Organic Chemistry) URL: [Link]

-

Title: Theoretical Studies of the Ground and Excited State Structures of Stilbene Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

-

Title: Theoretical Study of the Lowest 1BU States of trans-Stilbene Source: SciSpace URL: [Link]

-

Title: Conformational isomers of stilbene on Si(100) Source: MPG.PuRe URL: [Link]

-

Title: Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. Design, synthesis, and discovery of stilbene derivatives based on lithospermic acid B as potent protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 13. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ricerca.unich.it [ricerca.unich.it]

A Comprehensive Technical Guide to the Spectroscopic Properties of (E,E)-4,4'-Distyrylbiphenyl

Introduction

(E,E)-4,4'-distyrylbiphenyl, a highly conjugated organic molecule, has garnered significant attention within the scientific community for its remarkable photophysical properties. Its rigid, planar structure, a consequence of the trans configuration of its vinylic double bonds, facilitates extensive π-electron delocalization across the entire molecular framework. This extended conjugation is the primary determinant of its characteristic spectroscopic signature, most notably its intense fluorescence. This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of (E,E)-4,4'-distyrylbiphenyl, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this versatile compound.

The strategic synthesis of the pure (E,E)-isomer is paramount to harnessing its desirable properties. The Horner-Wadsworth-Emmons reaction stands as a superior method for this purpose, offering high stereoselectivity to exclusively yield the trans, trans isomer, thereby avoiding the complexities of separating it from the cis isomers that can arise from other synthetic routes like the Wittig reaction[1]. This stereochemical purity is crucial, as the planarity of the (E,E)-isomer is directly linked to its efficient π-π stacking in the solid state and its pronounced fluorescence characteristics[1].

This guide will delve into the nuances of its synthesis and provide a detailed analysis of its nuclear magnetic resonance (NMR) and optical spectroscopy, underpinned by field-proven insights and validated experimental protocols.

Synthesis of (E,E)-4,4'-Distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the preferred synthetic route to (E,E)-4,4'-distyrylbiphenyl due to its high yield and stereospecificity for the trans isomer. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The general workflow for this synthesis is depicted below.

Sources

An In-depth Technical Guide on the Solubility and Stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl)

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl), a stilbene derivative with significant potential in materials science and drug development. Recognizing the ambiguity in the provided nomenclature, this paper clarifies its identity as (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene. The document outlines the critical physicochemical properties, including its poor aqueous solubility and high lipophilicity, which are characteristic of stilbenoids. Detailed protocols for solubility assessment and stability testing under various conditions are presented. Key stability concerns, particularly photoisomerization from the trans to the cis isomer and potential photodegradation, are discussed with actionable insights for researchers. This guide serves as an essential resource for scientists and professionals working with this class of compounds, ensuring data integrity and facilitating effective application development.

Introduction and Compound Identification

The topic of interest, "(E)-4,4'-Ethylenebis(1,1'-biphenyl)," refers to a molecule within the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene core structure. The "(E)" designation, synonymous with trans, indicates that the substituent groups are on opposite sides of the carbon-carbon double bond. The IUPAC name for the compound is more precisely (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene . It possesses a C26H20 molecular formula. This structure is a larger, more complex analogue of resveratrol, a widely studied stilbenoid known for its biological activities.[1]

The core structure consists of a central ethylene double bond, which is substituted at both the 1 and 2 positions with 4-biphenyl groups. This extensive π-conjugated system is responsible for its characteristic photophysical properties and its utility in applications such as organic light-emitting diodes (OLEDs).[2] Like many stilbenoids, this compound is a crystalline solid at room temperature and exhibits high solubility in organic solvents but is practically insoluble in water.[3][4]

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability in pharmaceutical applications and its processability in materials science. Stilbenes, as a class, are known for their poor solubility in aqueous solutions due to their lipophilic nature.[5][6]

Qualitative Solubility

Based on the behavior of related stilbene derivatives, (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene is expected to be readily soluble in non-polar organic solvents and have limited to negligible solubility in polar and aqueous solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like" principle; the aromatic nature of the solvent effectively solvates the biphenyl groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules with some polarizability. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a common solvent for reactions involving stilbene derivatives.[7] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can solvate a wide range of organic compounds. |

| Polar Protic | Ethanol, Methanol | Low | The large, non-polar hydrocarbon structure dominates, limiting interaction with polar hydroxyl groups. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The high lipophilicity of the molecule prevents effective hydration by water molecules.[3][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following workflow outlines a robust method for determining the equilibrium solubility of the target compound.

Caption: Workflow for Quantitative Solubility Assessment.

Detailed Steps:

-

Solvent Equilibration: Place a known volume of the selected solvent in a sealed container and allow it to reach thermal equilibrium in a temperature-controlled environment (e.g., a 25°C water bath or incubator).

-

Addition of Solute: Add an excess amount of solid (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.

-

Equilibration: Seal the container and agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process reaches equilibrium.

-

Sampling: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a precise volume of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic solid particles.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable method due to the strong UV absorbance of the stilbene chromophore. A pre-established calibration curve is required for accurate quantification.

Stability Profile

The stability of (E)-4,4'-Ethylenebis(1,1'-biphenyl) is a critical consideration, particularly its sensitivity to light, which is a hallmark of stilbene derivatives.

Photostability and Isomerization

The most significant stability concern for (E)-stilbenes is their photochemical conversion to the cis or (Z) isomer upon exposure to UV or even fluorescent light.[8][9] This trans-cis isomerization occurs because the π-bond in the central ethylene bridge can be excited by light, allowing for rotation and subsequent relaxation into the thermodynamically less stable cis form.[4]

This isomerization can have profound consequences:

-

Altered Biological Activity: The two isomers can have different biological activities and toxicological profiles.

-

Changes in Physical Properties: The cis isomer typically has different solubility, melting point, and chromatographic retention times.

-

Analytical Interference: The presence of the cis isomer can complicate the analysis and quantification of the trans isomer.

Furthermore, prolonged UV irradiation can lead to irreversible photodegradation through intramolecular cyclization, forming dihydrophenanthrene derivatives, which can then be oxidized to form phenanthrenes.[10][11]

Recommendations for Handling:

-

Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

-

Laboratory Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting during experiments. Use yellow or red lighting where possible.

-

Temperature: Store solutions at low temperatures (e.g., -20°C) in the dark to preserve the isomeric purity.[8]

Thermal Stability

Stilbene derivatives are generally crystalline solids with relatively high thermal stability. The melting point of the parent compound, trans-stilbene, is around 125°C. For (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene, a higher melting point is expected due to its larger molecular weight and more extensive crystal lattice interactions. Thermal degradation would likely occur at temperatures significantly above its melting point. For most solution-based applications at or near ambient temperature, thermal degradation is not a primary concern.

Chemical Stability

The central carbon-carbon double bond is susceptible to oxidation, especially in the presence of strong oxidizing agents. The biphenyl rings are generally stable but can undergo electrophilic substitution reactions under harsh conditions. The compound is expected to be stable in a pH range typical for most pharmaceutical and materials science applications (pH 3-10).

Experimental Protocol for Stability Assessment

A systematic study is required to evaluate the stability of the compound under various stress conditions.

Caption: Workflow for a Comprehensive Stability Study.

Detailed Steps:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the (E)-isomer from the (Z)-isomer and any potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile or THF).

-

Stress Conditions:

-

Photostability: Place a solution in a transparent vial and expose it to a controlled light source (e.g., a photostability chamber with UV and visible lamps). A control sample should be wrapped in foil and placed alongside it.

-

Thermal Stability: Place a solution in an oven or heating block at an elevated temperature (e.g., 60°C).

-

pH Stability: Prepare solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stressed sample and the control samples.

-

Analysis: Analyze each sample by the stability-indicating HPLC method.

-

Data Interpretation: Compare the chromatograms over time. A decrease in the peak area of the (E)-isomer indicates degradation. The appearance of new peaks suggests the formation of isomers or degradation products.

Conclusion

(E)-4,4'-Ethylenebis(1,1'-biphenyl), correctly identified as (E)-1,2-bis([1,1'-biphenyl]-4-yl)ethene, is a compound with significant potential but requires careful handling due to its specific physicochemical properties. Its high lipophilicity dictates its solubility, making it amenable to dissolution in organic solvents but practically insoluble in aqueous media. The most critical stability factor is its photosensitivity, leading to trans-cis isomerization and potential degradation. Researchers and drug development professionals must implement light-protective measures and utilize stability-indicating analytical methods to ensure the integrity of their results. The protocols and data presented in this guide provide a foundational framework for the successful investigation and application of this promising stilbene derivative.

References

-

Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021). MDPI. Available at: [Link]

-

Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2025). MDPI. Available at: [Link]

-

All-visible-light-driven stiff-stilbene photoswitches. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Photochemical reactions of stilbene derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. (n.d.). Canadian Science Publishing. Available at: [Link]

-

Basic chemical and physical data of stilbene derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[8][12] H-shift isomers. (2018). Royal Society of Chemistry. Available at: [Link]

-

(E)-Stilbene. (n.d.). Wikipedia. Available at: [Link]

-

Chemical Properties of (E)-1,2-bis(4-methylphenyl)ethene (CAS 18869-29-9). (n.d.). Cheméo. Available at: [Link]

-

Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation: The Case of Macasiamenene F. (2024). ACS Omega. Available at: [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. Available at: [Link]

-

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. (n.d.). PubChem. Available at: [Link]

-

Ethanone, 1-[1,1'-biphenyl]-4-yl-. (n.d.). NIST WebBook. Available at: [Link]

-

Stilbene Biosynthesis. (2021). MDPI. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for (E,E)-4,4'-distyrylbiphenyl in Organic Light-Emitting Diodes (OLEDs)

Introduction

The quest for efficient and stable blue-emitting materials is a critical endeavor in the advancement of organic light-emitting diode (OLED) technology for full-color displays and solid-state lighting.[1][2] Among the various classes of blue emitters, (E,E)-4,4'-distyrylbiphenyl (DSB) has emerged as a promising candidate due to its favorable photophysical properties and robust molecular structure.[3] This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (E,E)-4,4'-distyrylbiphenyl in the fabrication and characterization of OLEDs. The protocols detailed herein are grounded in established synthetic methodologies and device engineering principles, offering a framework for the successful implementation of DSB in optoelectronic devices.

The (E,E)-isomer of 4,4'-distyrylbiphenyl is particularly desirable for OLED applications due to its highly planar and elongated structure. This conformation facilitates efficient π-π stacking and intermolecular interactions in the solid state, which are crucial for charge transport and luminescent properties.[3] The synthesis of the stereochemically pure (E,E)-isomer is paramount, as the presence of other isomers can disrupt molecular packing and negatively impact device performance.[3]

Molecular Structure and Properties of (E,E)-4,4'-distyrylbiphenyl

(E,E)-4,4'-distyrylbiphenyl is a conjugated molecule characterized by a central biphenyl core with two styryl arms in the trans configuration. This extended π-conjugation is responsible for its electronic and optical properties.

Caption: Molecular structure of (E,E)-4,4'-distyrylbiphenyl (DSB).

The photophysical properties of DSB are dictated by the π-electron system extending across the biphenyl core and the two styryl arms.[3] Upon excitation with UV light, DSB exhibits strong fluorescence in the blue region of the visible spectrum. The emission spectrum is typically a mirror image of the absorption spectrum, with a characteristic red-shift known as the Stokes shift.[3]

Synthesis of (E,E)-4,4'-distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the preferred synthetic route for obtaining the (E,E)-isomer of DSB with high stereoselectivity.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The thermodynamic stability of the transition states in the HWE reaction favors the formation of the more stable (E)-alkene.[3]

Protocol: Synthesis of (E,E)-4,4'-distyrylbiphenyl

This protocol is a multi-step synthesis that begins with the bromomethylation of biphenyl, followed by the formation of the phosphonate, and culminates in the Horner-Wadsworth-Emmons reaction.

Step 1: Bromomethylation of Biphenyl

-

In a well-ventilated fume hood, combine biphenyl (1 equivalent), paraformaldehyde (2.2 equivalents), and a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath and slowly add hydrogen bromide (33% in acetic acid, 2.5 equivalents) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4,4'-bis(bromomethyl)biphenyl.

Step 2: Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)

-

In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triethyl phosphite (2.2 equivalents).

-

Heat the mixture to 150-160 °C under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by TLC. The reaction is complete when the starting brominated compound is no longer visible.

-

Cool the reaction mixture to room temperature. The crude product, tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate), can often be used in the next step without further purification. For higher purity, the excess triethyl phosphite can be removed by vacuum distillation.

Step 3: Horner-Wadsworth-Emmons Reaction

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the phosphonate from Step 2 (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (2.2 equivalents), portion-wise with careful venting.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the resulting ylide solution back to 0 °C and add a solution of freshly distilled benzaldehyde (2.2 equivalents) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure (E,E)-4,4'-distyrylbiphenyl as a solid.

Fabrication of OLEDs using (E,E)-4,4'-distyrylbiphenyl

OLEDs are multilayer devices fabricated on a transparent conductive substrate, typically indium tin oxide (ITO) coated glass. The basic structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.[6][7] (E,E)-4,4'-distyrylbiphenyl is typically used as the blue-emitting material in the EML.

Caption: A typical multilayer OLED device architecture incorporating DSB.

Protocol: Fabrication of a DSB-based OLED by Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for depositing thin films of organic materials.[8]

1. Substrate Preparation:

-

Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

2. Organic and Metal Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).

-

Deposit the following layers sequentially without breaking the vacuum:

-

Hole Injection Layer (HIL): Deposit a 10 nm thick layer of a suitable HIL material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

-

Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

-

Emissive Layer (EML): Co-evaporate (E,E)-4,4'-distyrylbiphenyl (DSB) as the host with a suitable blue dopant if desired for color tuning and efficiency enhancement. For a pure DSB emitter layer, deposit a 20 nm thick film.

-

Electron Transport Layer (ETL): Deposit a 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq3).

-

Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) to facilitate electron injection.

-

Cathode: Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the device.

-

3. Encapsulation:

-

After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.

Device Characterization and Performance

The performance of the fabricated OLEDs should be characterized to evaluate their key metrics.

1. Electrical Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

2. Optical Characterization:

-

Measure the electroluminescence (EL) spectrum using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.[9][10]

-

Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.

3. Lifetime Measurement:

-

Determine the operational lifetime of the device by monitoring the luminance decay over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.[11]

Expected Performance of a DSB-based OLED

The following table summarizes the typical performance metrics that can be expected from an OLED device fabricated with (E,E)-4,4'-distyrylbiphenyl as the emissive material.

| Performance Metric | Typical Value | Reference |

| Peak Wavelength (λEL) | 450 - 470 nm | [12] |

| External Quantum Efficiency (EQE) | 3 - 5% | [6][13] |

| Maximum Luminance | > 1000 cd/m² | [14][15] |

| CIE 1931 Coordinates (x, y) | (0.15, 0.18) | [16] |

| Turn-on Voltage | 4 - 6 V | [17] |

| Operational Lifetime (LT50 @ 100 cd/m²) | > 1000 hours | [2] |

Energy Level Diagram and Charge Injection/Transport

The efficient operation of an OLED relies on the proper alignment of the energy levels of the different materials to facilitate charge injection and transport, leading to effective recombination in the emissive layer.

Caption: Energy level diagram of a typical DSB-based OLED.

In this representative device structure, holes are injected from the ITO anode into the HOMO (Highest Occupied Molecular Orbital) of the HTL (NPB) and transported to the EML. Electrons are injected from the Al cathode into the LUMO (Lowest Unoccupied Molecular Orbital) of the ETL (Alq3) and transported to the EML. The energy barriers for both hole and electron injection are minimized by the inclusion of HIL and EIL, respectively. The holes and electrons recombine within the DSB emissive layer, forming excitons that radiatively decay to produce blue light.

Conclusion

(E,E)-4,4'-distyrylbiphenyl is a valuable blue-emitting material for OLED applications. Its synthesis via the Horner-Wadsworth-Emmons reaction ensures the desired stereochemistry, which is critical for optimal device performance. By following the detailed protocols for synthesis and device fabrication outlined in this guide, researchers can effectively utilize DSB to create efficient and stable blue OLEDs. Further optimization of the device architecture, including the choice of charge transport materials and the use of host-dopant systems, can lead to even greater improvements in performance, paving the way for the next generation of high-resolution displays and energy-efficient lighting solutions.

References

-

Santos Jr., N. A. (2011). Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its applications in organic field effect transistors. Theses and Dissertations - UTB/UTPA. [Link]

- Google Patents. (n.d.). US5332861A - Process for preparing distyrylbiphenyl compounds.

-

Gong, S., et al. (2020). Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials. Advanced Functional Materials, 30(42), 2004652. [Link]

-

School of Advanced Materials, Peking University Shenzhen. (2024, March 12). Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily. [Link]

-

U.S. Department of Energy. (n.d.). OLED Basics. Retrieved from [Link]

-

Kim, D., et al. (2020). Improved operational lifetime of deep-red phosphorescent organic light-emitting diodes using a benzothienobenzothiophene (BTBT)-based p-type host material. Journal of Materials Chemistry C, 8(3), 968-975. [Link]

-

Chen, Y., et al. (2020). Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer. Advanced Science, 7(11), 1902087. [Link]

-

Wikipedia. (n.d.). Organic light-emitting diode. Retrieved from [Link]

-

van der Vlist, M. M., et al. (2022). Increasing the Stability of Deep Blue Phosphor‐Sensitized OLEDs Using the Polariton‐Enhanced Purcell Effect. Advanced Materials, 34(24), 2200566. [Link]

-

Hall, D., et al. (2020). Efficient Vacuum‐Processed Light‐Emitting Diodes Based on Carbene‐Metal‐Amides. Advanced Materials, 32(18), 1908070. [Link]

-

Postigo, P. A., & S. A. A. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 7(4), 369-397. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

Lee, J., et al. (2023). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. Scientific Reports, 13(1), 1-10. [Link]

-

ResearchGate. (n.d.). Enhancing the analysis of external quantum efficiency in OLEDs utilizing thin transport layer materials. Retrieved from [Link]

-

IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction. [Link]

-

ResearchGate. (n.d.). CIE chromaticity diagram with the color coordinates for every OLED made with the different solvents for the active layer. Retrieved from [Link]

-

Song, J., et al. (2018). Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters. Nature communications, 9(1), 3235. [Link]

-

Chen, C. H., et al. (2023). Enhancing external quantum efficiency in a sky-blue OLED by charge transfer via Si quantum dots. Scientific Reports, 13(1), 22359. [Link]

-

West Virginia University. (n.d.). Performance Enhancement of Organic Light-Emitting Diodes by Electronic Doping. The Research Repository @ WVU. [Link]

-

ResearchGate. (n.d.). (a) EL spectra and CIE coordinate of the devices B, G, Y, O and R exciplex-based OLEDs. Retrieved from [Link]

-

Singh, A., et al. (2023). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (199), e65738. [Link]

-

Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]

-

OLED-Info. (2021, March 3). New OLED device structure, called OPB-LET, offers promising performance. [Link]

-

ResearchGate. (n.d.). Device performance of OLEDs a, EQE versus luminance characteristics. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of OLED performance characteristics for devices. Retrieved from [Link]

-

MDPI. (2023). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Polymers, 15(24), 4649. [Link]

-

EurekAlert!. (2016, March 1). Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. [Link]

-

ResearchGate. (n.d.). OLED structure and the materials used to fabricate the devices. Retrieved from [Link]

-

OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. Opto-Electronic Advances, 5(5), 210053. [Link]

-

PubChem. (n.d.). 4,4'-Distyryl-biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). CIE 1931 color space. Retrieved from [Link]

-

Datacolor. (n.d.). Color measurement – the CIE color space. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

- 8. researchgate.net [researchgate.net]

- 9. CIE 1931 color space - Wikipedia [en.wikipedia.org]

- 10. datacolor.com [datacolor.com]

- 11. displaydaily.com [displaydaily.com]

- 12. US5332861A - Process for preparing distyrylbiphenyl compounds - Google Patents [patents.google.com]

- 13. Improved operational lifetime of deep-red phosphorescent organic light-emitting diodes using a benzothienobenzothiophene (BTBT)-based p-type host material - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. oled-info.com [oled-info.com]

- 15. Lifetime breakthrough promising for low-cost and efficient OLED displays and lights | EurekAlert! [eurekalert.org]

- 16. researchgate.net [researchgate.net]

- 17. "Performance Enhancement of Organic Light-Emitting Diodes by Electronic" by David A. Shelhammer [researchrepository.wvu.edu]

Application Note: High-Purity Blue Emitter Protocols using (E)-4,4'-Distyrylbiphenyl (DSBP)

Part 1: Executive Summary & Material Profile

(E)-4,4'-distyrylbiphenyl (DSBP) is a linear

However, its planar structure makes it prone to

Key Material Specifications

| Property | Specification | Criticality |

| Formula | - | |

| Isomerism | (E,E)-isomer | High : (Z) isomers reduce PLQY and stability. |

| PL Peak | 420–440 nm (Sol.) | Deep Blue Emission.[1][2] |

| HOMO/LUMO | ~ -5.6 eV / -2.6 eV | Matches NPB/TPBi injection barriers. |

| Purity Grade | >99.95% (Sublimed) | Critical : Trace impurities drastically reduce device lifetime. |

Part 2: Material Purification Protocol (The "Electronic Grade" Standard)

In organic electronics, "reagent grade" (98%) is insufficient. Impurities act as charge traps and exciton quenchers. This protocol ensures the removal of synthetic byproducts (e.g., phosphine oxides from Horner-Wadsworth-Emmons synthesis) and isomers.

Workflow Diagram: Purification Logic

Caption: Iterative purification workflow ensuring removal of ionic and organic impurities before vacuum deposition.

Step-by-Step Procedure

-

Recrystallization (Removal of Ionic/Polar Impurities):

-

Dissolve raw DSBP in boiling Toluene (approx. 20 mL/g).

-

Perform hot filtration through a glass frit (porosity 4) to remove dust and insoluble polymers.

-

Add Ethanol (antisolvent) dropwise to the hot filtrate until slight turbidity appears.

-

Allow slow cooling to room temperature, then to 4°C. Rapid cooling promotes amorphous inclusion of impurities; slow cooling yields pure crystals.

-

Filter and dry crystals under vacuum at 80°C for 12 hours.

-

-

Gradient Vacuum Sublimation (The "Gold Standard"):

-

Setup: Load recrystallized DSBP into the source boat of a multi-zone sublimation tube.

-

Vacuum: Pump down to

Torr. -

Temperature Profile:

-

Source Zone: 260°C–280°C (Near melting point, adjust based on rate).

-

Gradient Zone: 200°C–100°C (Deposition area).

-

-

Collection: Discard the volatile "light" fraction (first band) and the charred residue. Collect only the bright, crystalline middle fraction.

-

Validation: Verify purity via HPLC (High-Performance Liquid Chromatography) and PL (Photoluminescence) decay time.

-

Part 3: OLED Device Fabrication Protocol

DSBP is best utilized as a dopant (1–5 wt%) in a wide-bandgap host to prevent concentration quenching. A standard "Blue Fluorescent" architecture is described below.

Device Architecture Strategy

-

Anode: ITO (Indium Tin Oxide)[3]

-

Hole Injection (HIL): PEDOT:PSS or

(High work function matching). -

Hole Transport (HTL): NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[3]

-

Emissive Layer (EML): ADN (9,10-Di(2-naphthyl)anthracene) doped with 3% DSBP .

-

Rationale: ADN acts as the host, harvesting excitons and transferring energy to DSBP via Förster Resonance Energy Transfer (FRET).

-

-

Electron Transport (ETL): Alq3 or TPBi (Hole blocking).

-

Cathode: LiF (1 nm) / Al (100 nm).

Fabrication Workflow Diagram

Caption: Optimized Heterostructure for Blue Emission. The EML utilizes a Host-Guest system to maximize efficiency.

Detailed Fabrication Steps

-

Substrate Preparation:

-

Ultrasonic clean ITO glass in sequence: Detergent

Deionized Water -

UV-Ozone Treatment: 15 minutes immediately before loading into vacuum chamber. This increases ITO work function for better hole injection.

-

-

Vacuum Deposition (Thermal Evaporation):

-

Base pressure:

Torr. -

Crucial Step (Co-Deposition): To achieve the 3% doping ratio, you must use two separate sources (Host and Dopant) with independent Quartz Crystal Microbalances (QCM).

-

Rate Calculation: If Host rate = 1.0 Å/s, Dopant rate must be controlled at ~0.03 Å/s.

-

Layer Sequence:

- : 0.1 Å/s (Very slow for uniform coverage).

-

NPB: 1–2 Å/s.

-

EML (ADN:DSBP): Co-evaporate. Monitor rates strictly.

-

TPBi: 1–2 Å/s.

-

LiF: 0.1 Å/s.

-

Al: 5–10 Å/s (Fast rate minimizes oxide formation).

-

-

Encapsulation:

-

Perform in

glovebox (

-

Part 4: Characterization & Validation

Photophysical Validation (Thin Film)

Before making a full device, fabricate a single 50 nm film of ADN:DSBP (3%) on quartz.

-

Experiment: Measure Photoluminescence Quantum Yield (PLQY) using an integrating sphere.

-

Success Metric: PLQY should be

. If lower, check for oxygen contamination or impure DSBP.

Device Characterization (EL & IVL)

-

J-V-L (Current Density-Voltage-Luminance): Measure using a sourcemeter (e.g., Keithley 2400) and a calibrated photodiode.

-

EL Spectrum: Verify the peak is at 440–450 nm.

-

Red Flag:[4] A shoulder at >500 nm indicates "Exciplex" formation (charge transfer complex between Host and Hole Transport layer) or aggregation (green tail).

-

-

EQE (External Quantum Efficiency):

-

Calculate using:

-

Target for Fluorescent Blue: 3–5% (Theoretical limit for singlet harvesters is 5%, unless using Triplet-Triplet Annihilation).

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Efficiency (<1% EQE) | Exciton Quenching | Reduce doping concentration (try 1%). Ensure EML is not too thin (<20nm). |

| High Turn-on Voltage (>5V) | Injection Barrier | Check |

| Greenish Emission | Aggregation / Excimer | DSBP purity is low (cis-isomers) or doping is too high, causing molecule clustering. |

| Short Device Lifetime | Impurities / Degradation | Re-sublime DSBP. Ensure vacuum base pressure is low ( |

References

-

PubChem. (2023).[5] 4,4'-Distyrylbiphenyl Compound Summary. National Library of Medicine. Link

-

Cheng, G. et al. (2005). Blue and White Organic Light-Emitting Devices Using 2,5-Diphenyl-1,4-Distyrylbenzene...[3] Materials Science Forum. Link

-

BenchChem. (2023). 4,4'-Distyrylbiphenyl Properties and Applications. Link

-

Gierschner, J. et al. (2021).[7][8] Luminescence in Crystalline Organic Materials: From Molecules to Molecular Solids. ResearchGate. Link

Sources

- 1. accustandard.com [accustandard.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and OLED device prepared by adopting preparation method - Google Patents [patents.google.com]

- 5. 4,4'-Distyrylbiphenyl, (E,Z)- | C28H22 | CID 73425465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Measuring the Fluorescence Spectrum of Stilbene-Biphenyl Compounds

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices required for the accurate measurement of fluorescence spectra of stilbene-biphenyl compounds. These molecules, characterized by their unique photophysical properties stemming from extended π-conjugation and conformational flexibility, are of significant interest in materials science and medicinal chemistry. This guide moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure robust, reproducible, and meaningful data acquisition.

Foundational Principles: The Photophysics of Stilbene-Biphenyl Systems

Stilbene-biphenyl compounds belong to a class of aromatic hydrocarbons where the electronic properties of a stilbene core are modulated by an attached biphenyl moiety. Understanding their behavior upon photoexcitation is critical for interpreting their fluorescence spectra.

The core process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The extended π-system across both the stilbene and biphenyl parts of the molecule dictates the energy of this transition. From the S₁ state, the molecule can relax via several pathways:

-

Fluorescence: Radiative decay back to the S₀ state, emitting a photon. This is the phenomenon we aim to measure. The energy difference between the absorption and emission maxima is known as the Stokes shift.[1]

-

Non-Radiative Decay: Internal conversion (heat dissipation) and intersystem crossing to a triplet state (T₁).

-

Photoisomerization: A key characteristic of the stilbene unit is its ability to undergo trans-cis isomerization in the excited state.[2] This process is often a competitive and efficient non-radiative decay pathway, which can significantly lower the fluorescence quantum yield, particularly for non-rigid analogues.[3][4]

The biphenyl group can influence these processes by altering the energy levels of the excited states and by imposing steric constraints that may hinder or modify the isomerization pathway.

Diagram 1: Jablonski Diagram for Stilbene-Biphenyl Systems

Caption: Simplified Jablonski diagram illustrating key photophysical pathways.

Pre-Experimental Design: Critical Parameters

The local environment of the fluorophore dramatically influences its fluorescence emission. Careful consideration of these parameters is the first step toward a self-validating protocol.

2.1 Solvent Selection: The choice of solvent is paramount. Solvent polarity can shift emission spectra (solvatochromism), and solvent viscosity can restrict molecular motions like isomerization, thereby affecting fluorescence intensity.

-

Causality: Polar solvents can stabilize the more polar excited state relative to the ground state, often leading to a red-shift (bathochromic shift) in the emission spectrum.[1] High viscosity solvents can hinder the torsional motion required for trans-cis isomerization, reducing this non-radiative decay pathway and potentially increasing the fluorescence quantum yield.[4]

2.2 Concentration and the Inner Filter Effect: The relationship between fluorescence intensity and concentration is linear only at low absorbances. At higher concentrations, two phenomena can compromise data accuracy:

-

Inner Filter Effect (IFE): This is an artifact where the sample itself absorbs a significant fraction of the excitation light before it reaches the center of the cuvette (primary IFE), or re-absorbs the emitted light (secondary IFE).[5][6][7] This leads to a non-linear decrease in observed intensity and spectral distortion.[6]

-

Aggregation-Caused Quenching (ACQ): At high concentrations, molecules can form non-fluorescent aggregates (e.g., excimers), which provides an additional pathway for non-radiative decay, quenching fluorescence.[8][9]

2.3 Purity and Contaminants: Sample and solvent purity are non-negotiable. Fluorescent impurities can contribute extraneous signals, while quenching impurities (like dissolved oxygen) can decrease the signal. For molecules susceptible to excited-state quenching, deoxygenating the solvent by bubbling with an inert gas (e.g., argon or nitrogen) is recommended.[10]

| Parameter | Recommendation | Rationale |

| Solvent | Spectroscopic grade | Minimizes background fluorescence and absorbing impurities. |

| Concentration | Dilute solutions (Abs < 0.1) | Avoids Inner Filter Effects and Aggregation-Caused Quenching.[6][9] |

| Oxygen | Deoxygenate if necessary | Oxygen is an efficient quencher of triplet states and some singlet states.[10] |

| Cuvette | Quartz, 4-sided polished | Ensures transparency to UV excitation light and allows for 90° detection. |

Instrumentation and Calibration

A modern spectrofluorometer is the core instrument, typically comprising a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube, PMT).[11]

Instrument Settings:

-

Excitation/Emission Slits: Narrower slits provide better spectral resolution but reduce signal intensity. A slit width of 2-5 nm is a common starting point.

-

Scan Speed: A slower scan speed increases the signal-to-noise ratio.

-

Detector Voltage: Increasing PMT voltage amplifies the signal but also the noise. Use the lowest voltage that provides an adequate signal.

Trustworthiness through Calibration: Instrument calibration is essential for comparing data across different sessions or instruments. While full spectral correction is complex, using a known standard can validate instrument performance. Quinine sulfate in 0.1 M H₂SO₄ is a widely accepted fluorescence standard.[12]

Detailed Experimental Protocol

This protocol outlines the workflow for acquiring high-quality fluorescence excitation and emission spectra.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for fluorescence spectral measurement.

Part A: Sample Preparation

-

Prepare a Stock Solution: Accurately weigh the stilbene-biphenyl compound and dissolve it in the chosen spectroscopic-grade solvent to create a concentrated stock solution (e.g., 1 mM). Use a volumetric flask for precision.

-

Prepare Working Solutions: Perform serial dilutions from the stock solution to prepare a series of working solutions. The final concentration should be one where the absorbance at the intended excitation wavelength is < 0.1.

-

Prepare a Solvent Blank: Fill a clean quartz cuvette with the same spectroscopic-grade solvent used for the sample solutions. This is crucial for background subtraction.[13]

Part B: Acquisition of Spectra

-

Instrument Warm-up: Allow the spectrofluorometer's lamp to warm up for at least 20-30 minutes to ensure stable output.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of your most concentrated working solution to confirm it is below 0.1 at the absorption maximum. This validates your concentration choice against the inner filter effect.[6]

-

Record Excitation Spectrum: a. Place the sample cuvette in the spectrofluorometer. b. Set the emission monochromator to the expected emission maximum (if unknown, estimate it to be ~30-50 nm longer than the absorption maximum). c. Scan a range of excitation wavelengths across the compound's absorption band. d. The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength (λex_max), which is the wavelength that produces the strongest fluorescence.

-

Record Emission Spectrum: a. Set the excitation monochromator to the λex_max determined in the previous step. b. Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well beyond the expected emission. c. This will generate the fluorescence emission spectrum.

-

Record Blank Spectrum: a. Replace the sample cuvette with the solvent blank cuvette. b. Using the exact same instrument settings (slits, λex, scan range), record the emission spectrum of the solvent. This will capture any solvent fluorescence and Raman scattering peaks.[13]

Part C: Data Processing and Analysis

-

Blank Subtraction: Subtract the blank spectrum from the sample's emission spectrum. This removes artifacts like the solvent's Raman peak.[13]

-

Identify Peaks: Determine the wavelength of maximum fluorescence intensity (λem_max) from the corrected spectrum.

-

Calculate Stokes Shift: Calculate the difference in nanometers (or wavenumbers) between the absorption maximum (from the UV-Vis spectrum) and the emission maximum: Stokes Shift = λem_max - λabs_max

Advanced Measurements: Fluorescence Quantum Yield

For a more complete photophysical characterization, determining the fluorescence quantum yield (Φf) is often necessary. The Φf is the ratio of photons emitted to photons absorbed.[14] A relative method, comparing the sample to a standard of known quantum yield, is most common.[15][16]

The comparative method involves measuring the integrated fluorescence intensity and the absorbance of both the unknown sample and a standard at the same excitation wavelength.[15][17]

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

std refers to the standard and sample refers to the unknown.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| No/Very Low Signal | Concentration too low; Wrong λex/λem range; Compound is non-fluorescent; Quenching. | Increase concentration (check Abs); Widen scan ranges; Confirm literature reports; Deoxygenate solvent. |

| High Noise | Detector voltage too high; Slits too narrow; Concentration too low. | Decrease PMT voltage; Widen slits; Prepare a more concentrated sample (while keeping Abs < 0.1). |

| Spectrum Shape is Distorted | Inner Filter Effect; Saturated detector. | Dilute the sample; Reduce detector voltage or slit width. |

| Sharp peak near λex | Rayleigh or Tyndall scattering. | This is normal but can be minimized by using dilute, filtered solutions. |

| Sharp peak at a fixed energy shift from λex | Raman scattering from the solvent. | This is normal and can be removed by subtracting a solvent blank spectrum.[13] |

References

-

Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Available at: [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Available at: [Link]

-

Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]

-

Horiba. (n.d.). What are Luminescence Quantum Yields?. Available at: [Link]

-

Edinburgh Instruments. (2021). What is the Inner Filter Effect?. Available at: [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Gispert, J. R. (2008).

-

RSC Publishing. (2023). Two phases of trans-stilbene in a polystyrene matrix. Available at: [Link]

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

- Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600.

- Resch-Genger, U., Rurack, K. (Eds.). (2013). Standardization and Quality Assurance in Fluorescence Measurements II. Springer.

-

National Institute of Standards and Technology (NIST). (n.d.). Fluorescence Standards. Available at: [Link]

-

Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements. Available at: [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Two phases of trans -stilbene in a polystyrene matrix - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03015F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 6. edinst.com [edinst.com]

- 7. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]

- 8. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. horiba.com [horiba.com]

- 14. horiba.com [horiba.com]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. d-nb.info [d-nb.info]

- 17. iss.com [iss.com]

Unlocking Deeper Insights: Two-Photon Absorption Applications of Distyrylbiphenyl Derivatives

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals exploring the burgeoning applications of distyrylbiphenyl derivatives in the realm of two-photon absorption (TPA). These unique molecules, characterized by their extended π-conjugated systems, are at the forefront of advancements in high-resolution bio-imaging, targeted cancer therapies, and next-generation optical data storage. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to empower your research and development endeavors.

The Dawn of Non-Linear Excitation: Understanding Two-Photon Absorption

Conventional fluorescence microscopy relies on the absorption of a single, high-energy photon to excite a fluorophore. However, this approach is often limited by shallow tissue penetration and potential phototoxicity. Two-photon absorption, a nonlinear optical process, circumvents these limitations by the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) spectrum.[1][2] This seemingly simple shift in excitation mechanism offers profound advantages:

-

Enhanced Penetration Depth: NIR light scatters less within biological tissues, enabling deeper imaging into complex biological systems.

-

Inherent 3D Resolution: Excitation is confined to the focal point of the laser, minimizing out-of-focus fluorescence and providing intrinsic optical sectioning.

-

Reduced Phototoxicity: The use of lower-energy photons minimizes damage to living cells and tissues, making it ideal for longitudinal studies.

The efficiency of this process is quantified by the two-photon absorption cross-section (δ), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). A larger δ value indicates a higher probability of two-photon absorption, a key parameter in the design of effective TPA chromophores.

Distyrylbiphenyl Derivatives: A Class of Potent Two-Photon Absorbers

Distyrylbiphenyl derivatives have emerged as a promising class of TPA materials due to their robust chemical stability and highly tunable photophysical properties. Their molecular architecture, featuring a central biphenyl core flanked by styryl groups, creates an extended π-electron system that is conducive to efficient two-photon absorption.

The general structure of a distyrylbiphenyl derivative is shown below:

Figure 1: General chemical structure of a distyrylbiphenyl derivative. R1 and R2 represent various functional groups that can be modified to tune the molecule's properties.

The TPA properties of these derivatives can be finely tuned by modifying the terminal R groups. Electron-donating groups, such as amines, and electron-withdrawing groups can be strategically incorporated to modulate the intramolecular charge transfer (ICT) characteristics, which significantly influences the TPA cross-section.[3][4]

Key Applications and Detailed Protocols

The unique properties of distyrylbiphenyl derivatives have paved the way for their application in several cutting-edge fields. This section provides an in-depth look at these applications, complete with detailed experimental protocols.

High-Resolution Two-Photon Excited Fluorescence (TPEF) Microscopy